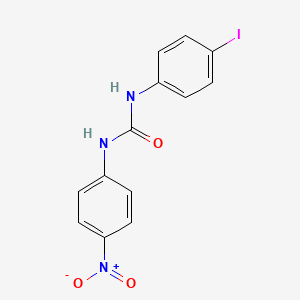

1-(4-Iodophenyl)-3-(4-nitrophenyl)urea

Description

Properties

IUPAC Name |

1-(4-iodophenyl)-3-(4-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10IN3O3/c14-9-1-3-10(4-2-9)15-13(18)16-11-5-7-12(8-6-11)17(19)20/h1-8H,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQCZXUVVFBKQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10IN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-N’-(4-nitrophenyl)urea typically involves the reaction of 4-iodoaniline with 4-nitrophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for N-(4-iodophenyl)-N’-(4-nitrophenyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The iodine atom in N-(4-iodophenyl)-N’-(4-nitrophenyl)urea can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in acidic medium.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Substitution: Derivatives with different functional groups replacing the iodine atom.

Reduction: N-(4-aminophenyl)-N’-(4-nitrophenyl)urea.

Oxidation: Quinone derivatives or other oxidized phenyl compounds.

Scientific Research Applications

Scientific Research Applications

- Organic Synthesis Building Block: N-(4-iodophenyl)-N'-(4-nitrophenyl)urea serves as a building block in organic synthesis for creating new materials. The iodine atom on the iodophenyl group can undergo nucleophilic substitution reactions, enabling the introduction of other functional groups.

-

Potential Use in Material Science: 1,3-Bis(4-nitrophenyl)urea, a related compound, has been explored for applications in material science.

* The compound can be purified and crystallized for X-ray diffraction analysis. -

Inhibitors of Soluble Epoxide Hydrolase (sEH): Urea derivatives, including 1-aryl-3-(1-acylpiperidin-4-yl)ureas, have been investigated as inhibitors of human and murine sEH . These inhibitors have shown improved pharmacokinetic parameters and excellent potency .

- Modifications to the urea core structure, such as N-acyl and N-sulfonyl substitution, can yield highly potent inhibitors .

- The introduction of a basic nitrogen allows for the formulation of the inhibitor as a salt .

- Small hydrophobic groups on the piperidine can improve hydrophobic interaction with the enzyme .

- Halophenyl compounds, such as 4-chlorophenyl derivatives, exhibit increased Cmax and AUC, suggesting that metabolism occurs predominantly at the phenyl moiety .

Mechanism of Action

The mechanism by which N-(4-iodophenyl)-N’-(4-nitrophenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine and nitro groups can influence the compound’s binding affinity and specificity towards these targets, affecting biological pathways and processes.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-(4-Iodophenyl)urea

1-(3-Fluorophenyl)-3-(4-Nitrophenyl)urea

- Molecular Formula : C₁₃H₁₀FN₃O₃

- Molecular Weight : 275.24 g/mol

- Key Differences : Fluorine at the meta position on the phenyl ring. Crystal structure analysis reveals hydrogen-bonding networks involving urea NH groups and nitro O atoms, critical for stabilizing interactions in kinase inhibitors like sorafenib derivatives .

- Biological Relevance : Acts as a fragment in VEGFR-2 inhibitors, highlighting the importance of nitro groups in kinase binding .

Urease and Cholinesterase Inhibitors

1-(4-Nitrophenyl)-3-(Hydrazone-Substituted Phenyl)urea Derivatives

- Example Compound: 1-(4-(1-(2-(4-Chlorophenyl)hydrazono)ethyl)phenyl)-3-(4-nitrophenyl)urea

- Activity : IC₅₀ = 10.13 ± 0.40 µM (urease inhibition) .

- Comparison : The hydrazone moiety enhances planar geometry, facilitating active-site binding in urease. The absence of iodine in these derivatives suggests nitro groups alone are sufficient for high inhibitory activity .

1-(4-Iodophenyl)-3-(Benzofuran-Thiazole)urea (e38)

- Activity : IC₅₀ = 3.85 µM (acetylcholinesterase inhibition) .

- Key Feature : Incorporation of a benzofuran-thiazole group increases lipophilicity, likely enhancing blood-brain barrier penetration for Alzheimer’s applications. The iodine atom may contribute to π-π stacking in enzyme active sites .

Rodenticidal and Antimicrobial Agents

Pyrinuron (1-(4-Nitrophenyl)-3-(3-Pyridylmethyl)urea)

1-(3-Chloro-2-Oxoazetidin-1-yl)-3-(4-Nitrophenyl)urea (7f)

- Activity : Broad-spectrum antibacterial and anticancer activity .

- Structural Insight: The azetidinone ring introduces rigidity, improving membrane permeability compared to the flexible urea backbone in the target compound .

Physicochemical Properties and Stability

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) and urea NH signals (δ 9–10 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (C₁₃H₉IN₃O₃: ~398.02 g/mol) and detects isotopic patterns from iodine .

- XRD/HPLC : X-ray diffraction resolves crystal structure, while HPLC (C18 column, UV detection) quantifies purity (>98%) .

How can computational chemistry techniques predict the reactivity and stability of this compound under varying conditions?

Q. Advanced

- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., C–I bond stability) and electron density maps to predict regioselectivity in reactions .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility trends (e.g., in DMSO vs. water) .

- Reaction Path Search : Use quantum chemical methods (e.g., Gaussian) to model degradation pathways under acidic/thermal stress .

Validation : Cross-reference computational results with experimental TGA/DSC data to confirm thermal stability thresholds .

How should researchers address contradictory biological activity data for urea derivatives like this compound?

Q. Advanced

- Assay Standardization : Replicate assays (e.g., enzyme inhibition) under identical conditions (pH, temperature) to isolate variables .

- SAR Cross-Analysis : Compare bioactivity with structural analogs (Table 1) to identify critical substituents (e.g., nitro vs. methoxy groups) .

Table 1 : Bioactivity Trends in Urea Derivatives

| Compound | Substituents | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1-(4-Nitrophenyl)urea | Nitro group | 12.3 | |

| 1-(4-Methoxyphenyl)urea | Methoxy group | >100 | |

| 1-(4-Iodophenyl)urea | Iodo group | 8.7 |

What experimental strategies can elucidate the reaction mechanisms of this compound in catalytic processes?

Q. Advanced

- Kinetic Isotope Effects (KIE) : Use deuterated reagents to identify rate-limiting steps (e.g., proton transfer in urea formation) .

- In Situ Spectroscopy : Monitor intermediates via FTIR or Raman during reactions (e.g., nitro group reduction) .

- Catalytic Screening : Test palladium/copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to evaluate iodine’s leaving group ability .

How does solvent polarity impact the solubility and reactivity of this compound?

Q. Basic

- Polar Solvents (DMF, DMSO) : Enhance solubility (>50 mg/mL) but may promote hydrolysis; use molecular sieves to maintain anhydrous conditions .

- Nonpolar Solvents (Hexane) : Reduce solubility (<5 mg/mL) but improve selectivity in coupling reactions .

- Solvent-Free Conditions : Grind reagents with ball milling to achieve >80% yield while avoiding solvent toxicity .

What advanced methods enable comparative analysis of this compound with its structural analogs?

Q. Advanced

- Crystallography : Compare lattice parameters (e.g., π-π stacking distances) to correlate packing efficiency with thermal stability .

- QSAR Modeling : Train machine learning models on datasets (e.g., ChEMBL) to predict bioactivity based on substituent electronegativity/logP .

- Hammett Plots : Analyze substituent effects (σ values) on reaction rates to quantify electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.